![molecular formula C14H18N2O2S B2549286 N-[(4-Methoxythian-4-yl)methyl]-1,3-benzoxazol-2-amine CAS No. 2379994-54-2](/img/structure/B2549286.png)
N-[(4-Methoxythian-4-yl)methyl]-1,3-benzoxazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(4-Methoxythian-4-yl)methyl]-1,3-benzoxazol-2-amine, also known as MTB, is a compound that has gained attention in the scientific community due to its potential applications in various fields. MTB is a benzoxazole derivative that has been synthesized through a multi-step process.
作用機序
The mechanism of action of N-[(4-Methoxythian-4-yl)methyl]-1,3-benzoxazol-2-amine is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression. This compound has also been shown to inhibit the activity of protein kinase C (PKC), which is a signaling pathway that regulates various cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to induce apoptosis, which is a process of programmed cell death that is important in the regulation of cell growth and development. This compound has also been shown to inhibit angiogenesis, which is the formation of new blood vessels that is important in the growth and spread of cancer cells. Additionally, this compound has been shown to modulate the immune response, which is important in the regulation of various diseases.
実験室実験の利点と制限
N-[(4-Methoxythian-4-yl)methyl]-1,3-benzoxazol-2-amine has various advantages and limitations for lab experiments. One advantage is that it has shown promising results in various in vitro and in vivo studies. Another advantage is that it is relatively easy to synthesize, which makes it accessible for researchers. However, one limitation is that it has not yet been studied extensively in clinical trials, which limits its potential for clinical applications. Additionally, the mechanism of action of this compound is not fully understood, which makes it difficult to optimize its use in lab experiments.
将来の方向性
There are several future directions for research on N-[(4-Methoxythian-4-yl)methyl]-1,3-benzoxazol-2-amine. One direction is to further investigate its potential as a therapeutic agent for various types of cancer. Another direction is to study its potential as a therapeutic agent for Alzheimer's disease. Additionally, further research is needed to fully understand its mechanism of action, which could lead to the development of more effective treatments. Finally, future research could focus on optimizing the synthesis method of this compound, which could make it more accessible for researchers.
合成法
N-[(4-Methoxythian-4-yl)methyl]-1,3-benzoxazol-2-amine can be synthesized through a multi-step process that involves the reaction of various chemicals. The first step involves the reaction of 4-methoxythiophenol with 2-bromoacetophenone in the presence of potassium carbonate to form 4-methoxythiophenyl ketone. The second step involves the reaction of the ketone with hydroxylamine hydrochloride in the presence of sodium acetate to form 4-methoxythiophenyl oxime. The third step involves the reaction of the oxime with phosphorus oxychloride to form 4-methoxythiophenyl nitrile. The final step involves the reaction of the nitrile with 2-aminobenzoic acid in the presence of sodium methoxide to form this compound.
科学的研究の応用
N-[(4-Methoxythian-4-yl)methyl]-1,3-benzoxazol-2-amine has potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been shown to have anticancer activity, and it has been studied as a potential treatment for various types of cancer. This compound has also been studied as a potential therapeutic agent for Alzheimer's disease, due to its ability to inhibit the aggregation of amyloid-beta peptides. Additionally, this compound has been shown to have antimicrobial activity against various bacterial strains.
特性
IUPAC Name |
N-[(4-methoxythian-4-yl)methyl]-1,3-benzoxazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2S/c1-17-14(6-8-19-9-7-14)10-15-13-16-11-4-2-3-5-12(11)18-13/h2-5H,6-10H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHTADVAPMCJKMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCSCC1)CNC2=NC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


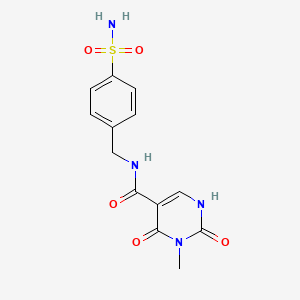
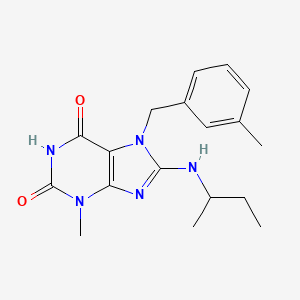

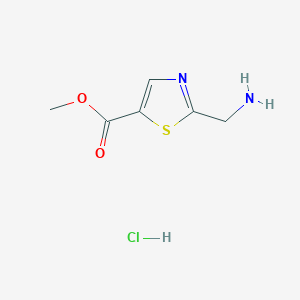
![N-({1-[3-(4-chlorophenoxy)propyl]benzimidazol-2-yl}methyl)-N-methylacetamide](/img/structure/B2549211.png)

![ethyl 2-(2-(7-oxo-3-(m-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate](/img/structure/B2549216.png)
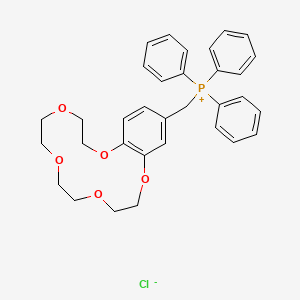
![((3-acetylphenyl)amino)-N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)formamide](/img/structure/B2549219.png)
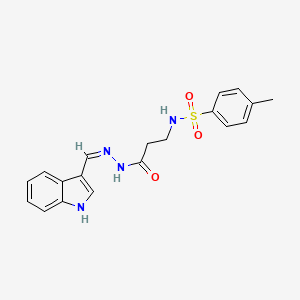
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-fluorobenzamide](/img/structure/B2549221.png)
![1-(Chloromethyl)-3-(3-fluoro-5-methylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2549222.png)
![N-[1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]adamantane-1-carboxamide](/img/structure/B2549223.png)